C-82 is a small molecule inhibitor that selectively targets the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , ] It functions as a β-catenin/CBP modulator, disrupting the Wnt/β-catenin signaling pathway. [, , ] This pathway plays a crucial role in cell proliferation and self-renewal, and its aberrant activation is implicated in various diseases, including cancer. [, , ]
The molecular structure of C-82 features a complex arrangement that allows it to interact specifically with β-catenin. While precise structural data such as bond lengths and angles are not provided in the search results, it is acknowledged that C-82's design facilitates its role as a selective inhibitor within the Wnt signaling pathway. The chemical structure has been depicted alongside related compounds like ICG-001 and E7386 to highlight structural similarities and differences .
C-82 primarily acts by inhibiting the binding of β-catenin to CREB binding protein, thus disrupting the Wnt/β-catenin signaling cascade. This inhibition leads to downstream effects on gene expression associated with cell growth and survival. The compound has shown efficacy in various assays, demonstrating its ability to reduce cell viability and proliferation in cancer cell lines .
The mechanism of action for C-82 involves blocking the interaction between β-catenin and CREB binding protein. This blockade prevents β-catenin from translocating into the nucleus where it would typically activate target genes involved in oncogenesis. Studies have shown that C-82 can significantly downregulate markers associated with fibrosis and cancer progression, indicating its potential as a therapeutic agent against diseases driven by Wnt signaling dysregulation .
While specific quantitative data on the physical properties of C-82 (such as melting point or boiling point) are not detailed in the search results, it is noted that the compound exhibits favorable solubility characteristics that enhance its bioavailability. The chemical properties include its ability to interact selectively with proteins involved in cellular signaling pathways, which is critical for its function as an inhibitor .
C-82 has potential applications in cancer therapy due to its role as a Wnt/CREB inhibitor. Its ability to modulate the Wnt/β-catenin pathway makes it a candidate for further research in treating cancers characterized by aberrant activation of this signaling pathway. Additionally, studies suggest that compounds like C-82 could be valuable in addressing fibrotic diseases by inhibiting pathways that lead to excessive tissue remodeling .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3